molecular formula C13H21N5 B11750090 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856033-99-2

1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11750090
CAS No.: 1856033-99-2
M. Wt: 247.34 g/mol
InChI Key: NXOXBOVADYOPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and an ethyl-pyrazolyl-methyl group attached to the pyrazole ring. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with butan-2-yl halide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with 1-ethyl-1H-pyrazol-4-ylmethyl chloride in the presence of a suitable base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    1-(butan-2-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: The presence of a phenyl group introduces aromaticity, potentially altering the compound’s properties and applications.

    1-(butan-2-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: The isopropyl group may influence the compound’s steric and electronic characteristics, impacting its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which confers distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1856033-99-2

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-4-11(3)18-7-6-13(16-18)14-8-12-9-15-17(5-2)10-12/h6-7,9-11H,4-5,8H2,1-3H3,(H,14,16)

InChI Key

NXOXBOVADYOPSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.